molecular formula C20H22N2O2 B6539207 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-phenylpropanamide CAS No. 1060294-61-2

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-phenylpropanamide

Cat. No. B6539207
CAS RN: 1060294-61-2
M. Wt: 322.4 g/mol
InChI Key: MQLVSJWWOAEOHG-UHFFFAOYSA-N
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Description

“N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-phenylpropanamide” is a complex organic compound. It contains a propanamide group (a type of amide), a phenyl group, and a cyclopropylcarbamoyl group .


Molecular Structure Analysis

The compound contains a total of 58 bonds, including 31 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also contains 1 three-membered ring and 2 six-membered rings .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amide group could undergo hydrolysis, and the phenyl group could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Conducting Polymers and Nanodevices

Polycarbazole and its derivatives, including CZ-PPA, are nitrogen-containing aromatic heterocyclic conducting polymers. These materials possess excellent optoelectronic properties, high charge carrier mobility, and morphological stability. Researchers have explored their potential in nanodevices, such as sensors, transistors, and photovoltaic cells .

Antitumor and Cytotoxic Activity

While CZ-PPA is not directly used as an antitumor drug, its structural features may inspire drug design. Researchers have synthesized related compounds with cytotoxic effects on human tumor cell lines . Investigating CZ-PPA’s potential in this area could yield valuable insights.

Antifungal Agents

Although CZ-PPA itself hasn’t been studied extensively for antifungal activity, its derivatives could be explored. Similar compounds have demonstrated moderate antifungal properties against specific pathogens .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used or handled. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and possible uses in various fields .

properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(13-8-15-4-2-1-3-5-15)21-17-9-6-16(7-10-17)14-20(24)22-18-11-12-18/h1-7,9-10,18H,8,11-14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLVSJWWOAEOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-phenylpropanamide

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